molecular formula C13H12N2O B13991318 Bis(5-methylpyridin-2-yl)methanone

Bis(5-methylpyridin-2-yl)methanone

Cat. No.: B13991318
M. Wt: 212.25 g/mol
InChI Key: CDOQQZGSBPNVKA-UHFFFAOYSA-N
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Description

Bis(5-methylpyridin-2-yl)methanone is a chemical compound provided for Research Use Only. This compound is not intended for diagnostic or therapeutic uses. The structure, featuring two 5-methylpyridin-2-yl groups linked by a methanone group, is typical of scaffolds used in medicinal chemistry and drug discovery for creating novel bioactive molecules . Similar bis-aryl methanone structures are of interest in the development of new therapeutic agents and organic materials . Researchers utilize these compounds as key intermediates or building blocks in organic synthesis and heterocyclic chemistry. For precise specifications, including CAS Number, molecular weight, and purity, please contact our technical team.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

bis(5-methylpyridin-2-yl)methanone

InChI

InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3

InChI Key

CDOQQZGSBPNVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the ketone linkage between two 5-methylpyridin-2-yl moieties. This can be achieved through various organic transformations, including:

  • Acylation reactions
  • Oxidation of corresponding alcohols or methylene derivatives
  • Coupling reactions involving pyridinyl intermediates

The key challenge is to selectively form the methanone bridge without side reactions on the pyridine rings.

Synthesis via Pyridin-2-yl-methylamine Derivatives and Ketone Formation

According to patent literature, a common approach involves preparing 5-methylpyridin-2-yl derivatives such as (5-methyl-6-chloro-pyridin-2-yl)-methanol or related intermediates, followed by oxidation or coupling steps to form the ketone.

  • Step 1: Preparation of 5-methyl-6-chloro-pyridin-2-yl methanol by reduction of 5-methyl-6-chloro-pyridine-2-carboxylic acid ethyl ester using sodium borohydride or similar reducing agents.
  • Step 2: Conversion of the alcohol to a ketone intermediate via oxidation or Wittig-type reactions.
  • Step 3: Coupling of two pyridin-2-yl units through the methanone linkage by controlled acylation or condensation.

The reaction mixtures are typically worked up by extraction with organic solvents such as ethyl acetate or diethyl ether, washed, dried over magnesium sulfate, and purified by chromatography or recrystallization.

Wittig Reaction for Ketone Formation

The Wittig reaction is a notable method for constructing the methanone bridge, as described in patent EP0946546B1. This involves:

  • Generating a phosphonium ylide from (methyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide.
  • Reacting the ylide with a pyridin-2-yl aldehyde derivative such as 1-(6-dioxolan-2-yl-pyridin-2-yl)ethanone.
  • The reaction proceeds under reflux or controlled temperature, yielding the unsaturated ketone intermediate.
  • Subsequent hydrogenation or cyclopropanation can be performed if needed.

Oxidation of Pyridinyl Methanol

Another method involves the oxidation of 5-methylpyridin-2-yl methanol derivatives to the corresponding ketone. This can be achieved using:

  • Traditional oxidants like PCC (pyridinium chlorochromate) or Swern oxidation.
  • Catalytic systems such as silver salts with hydrogen gas under pressure, as demonstrated in a study of phenyl(6-phenylpyridin-2-yl)methanone analogues.
  • The reaction conditions typically include reflux in organic solvents like toluene with bases such as potassium bis(trimethylsilyl)amide.

Coupling via Base-Promoted Substitution

In some synthetic routes, the coupling of pyridinyl units is achieved through base-promoted ipso-substitution reactions, where a nucleophilic pyridinyl intermediate attacks an electrophilic pyridinyl halide under basic conditions (e.g., sodium hydride in N,N-dimethylformamide). This method allows for the selective formation of the methanone linkage.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range Reference
Reduction of ester to pyridinyl methanol, then oxidation Sodium borohydride reduction; PCC or catalytic oxidation Straightforward; commercially available starting materials Requires careful oxidation control Moderate to high
Wittig reaction with phosphonium ylide (Methyl)triphenylphosphonium bromide, potassium tert-butoxide, reflux High selectivity for ketone formation Multi-step preparation of ylide; sensitive to moisture Moderate
Catalytic oxidation with AgOTf and H2 Silver triflate catalyst, hydrogen gas, toluene, base (KHMDS) Mild conditions; catalytic process Requires high pressure hydrogenation equipment High (up to 80%)
Base-promoted ipso-substitution coupling Sodium hydride, DMF, pyridinyl halide and nucleophile Enables selective coupling; versatile Requires handling strong base; moisture sensitive Moderate to good

Chemical Reactions Analysis

Types of Reactions

Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a methylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .

Scientific Research Applications

Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Thermal Stability and Crystallinity

Bis(5-methylpyridin-2-yl)methanone is expected to exhibit moderate thermal stability compared to other bis-heteroaryl methanones. For example:

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks stabilizing their crystal structures .
  • Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) and its analogs show thermal stability up to 250–300°C, attributed to rigid aromatic cores and intermolecular interactions .

Structural and Spectral Characteristics

  • Bis(3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (4c): Exhibits distinct FTIR absorption at 1680 cm⁻¹ (C=O stretch) and 1H-NMR signals for methyl groups at δ 3.8–4.0 ppm .
  • Cyclopentyl(1-Indole-3-yl)methanone: Lacks specific FTIR peaks due to steric hindrance in the indole fragment, a feature absent in bis-pyridinyl methanones .
  • This compound (hypothetical data): Predicted to show C=O stretching at ~1675 cm⁻¹ and pyridinyl proton signals at δ 7.5–8.5 ppm, consistent with related compounds .

Table 1: Comparative Properties of Bis-Heteroaryl Methanones

Compound Name Melting Point (°C) Decomposition Temp. (°C) Key Spectral Features (FTIR/NMR) Biological/Functional Activity Reference
This compound* ~150–160 (est.) ~200–250 (est.) C=O: 1675 cm⁻¹; δ 7.5–8.5 ppm (1H-NMR) Ligand in MOFs (hypothetical)
Di(1H-tetrazol-5-yl)methanone oxime N/A 288.7 N-H: 3200 cm⁻¹; C=N: 1640 cm⁻¹ High thermal stability
Bis(3-bromo-1-methyl-1H-pyrrolo[...] (4c) 80 N/A C=O: 1680 cm⁻¹; δ 3.8–4.0 ppm (CH₃) Synthetic intermediate
Bis(4-(N-phenylamino-thiadiazolyl)phenyl)methanone (C2) 210–215 275 C=O: 1695 cm⁻¹; δ 7.2–7.8 ppm (Ar-H) Antimicrobial (MIC: 8–16 µg/mL)

*Hypothetical data inferred from structural analogs.

Key Research Findings and Gaps

  • Synthesis Challenges: Alkylation of thieno[2,3-b]pyridin-2-yl methanones often fails due to steric hindrance, suggesting similar limitations for bis-pyridinyl analogs .
  • Structural Flexibility: Unlike rigid indole-based methanones, bis-pyridinyl variants may adopt varied conformations, impacting crystallinity .
  • Underexplored Bioactivity: While thiadiazole- and tetrazole-containing methanones show promise in drug discovery, bis-pyridinyl methanones remain understudied in this context .

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